molecular formula C19H13ClN2O2 B12882475 Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]- CAS No. 629164-69-8

Ethanone, 1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]-

Cat. No.: B12882475
CAS No.: 629164-69-8
M. Wt: 336.8 g/mol
InChI Key: GQTKFPARAWLIJL-UHFFFAOYSA-N
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Description

1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone is a chemical compound with the molecular formula C19H13ClN2O2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 3-chlorofuro[2,3-b]quinoline with aniline derivatives, followed by cyclization and further functionalization to introduce the ethanone group . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((3-Chlorofuro[2,3-b]quinolin-4-yl)amino)phenyl)ethanone is unique due to the presence of the chlorofuroquinoline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications and activities .

Properties

CAS No.

629164-69-8

Molecular Formula

C19H13ClN2O2

Molecular Weight

336.8 g/mol

IUPAC Name

1-[3-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]phenyl]ethanone

InChI

InChI=1S/C19H13ClN2O2/c1-11(23)12-5-4-6-13(9-12)21-18-14-7-2-3-8-16(14)22-19-17(18)15(20)10-24-19/h2-10H,1H3,(H,21,22)

InChI Key

GQTKFPARAWLIJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=C3C(=COC3=NC4=CC=CC=C42)Cl

Origin of Product

United States

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